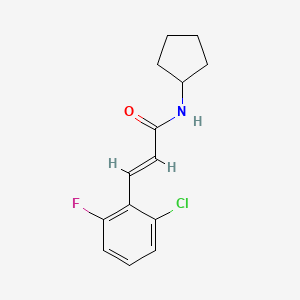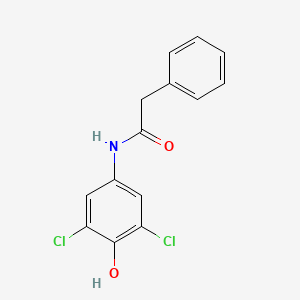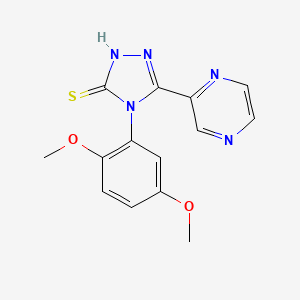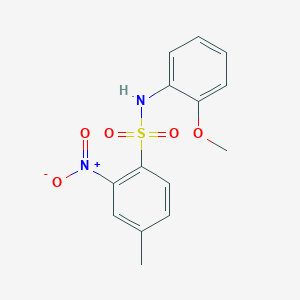
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD-7552, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it can modulate the activity of ion channels, which are proteins that allow ions to pass through cell membranes. This modulation can lead to changes in cell signaling pathways, which can ultimately result in apoptosis or other physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been shown to modulate ion channel activity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its potential as a cancer therapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one of the limitations of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential use in the treatment of neurological disorders. Studies have shown promising results in animal models, but further research is needed to determine its potential in humans. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other fields.
Synthesemethoden
The synthesis of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is through the reaction of 5-chloro-2-pyridinylamine with 5-bromo-1,3-isobenzofurandione. This reaction produces a mixture of isomers, which can be separated and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is in the field of cancer research. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer therapy.
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can modulate the activity of ion channels in the brain, which could potentially be used to treat disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-(5-chloropyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClN2O2/c14-7-1-3-9-10(5-7)13(19)17(12(9)18)11-4-2-8(15)6-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMLQJJNWOBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(5-chloro-pyridin-2-yl)-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
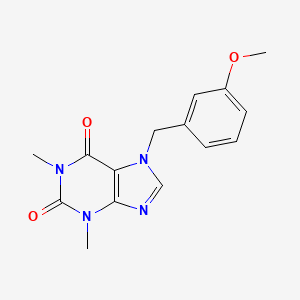
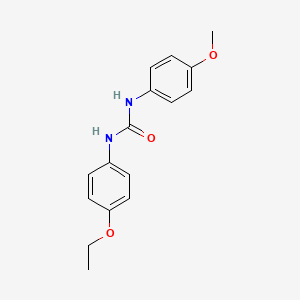
![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)

![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
